Ethyl 3-amino-2-methylbut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

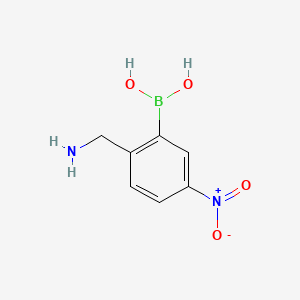

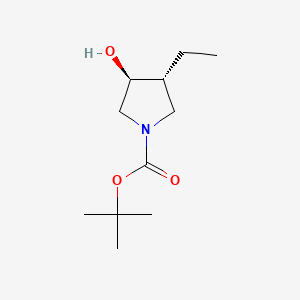

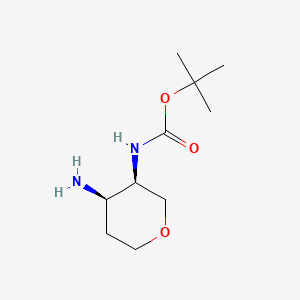

Ethyl 3-amino-2-methylbut-2-enoate is a chemical compound with the molecular formula C7H13NO2 . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-2-methylbut-2-enoate can be represented by the InChI code: 1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 3-amino-2-methylbut-2-enoate is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Crystal Packing Interactions : Zhang et al. (2011) demonstrated that Ethyl 3-amino-2-methylbut-2-enoate exhibits rare N⋯π and O⋯π interactions, contributing to an understanding of crystal packing phenomena (Zhang, Wu, & Zhang, 2011).

Regio- and Stereoselective Addition : Korotaev et al. (2013) reported on the highly regio- and stereoselective addition of Ethyl 3-amino-2-methylbut-2-enoates to certain compounds, aiding in the creation of complex chemical structures (Korotaev, Barkov, Sokovnina, & Sosnovskikh, 2013).

Spectroscopic and Theoretical Studies : Koca et al. (2014) synthesized and characterized a derivative of Ethyl 3-amino-2-methylbut-2-enoate, providing insights into molecular structure through experimental and theoretical vibrational spectra (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Synthesis and Stereochemistry : Brettle et al. (1973) discussed the synthesis and stereochemistry of derivatives of 2-methylbut-2-enoic acid, contributing to the field of organic synthesis (Brettle, Hydes, Seddon, Sutton, & Tooth, 1973).

Analogues of Neurotransmitter GABA : Duke et al. (2004) synthesized analogues of the neurotransmitter GABA from Ethyl 3-amino-2-methylbut-2-enoate, which has implications in neuroscience and pharmacology (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).

Synthesis of Pyrazoles : Aly et al. (2017) utilized Ethyl 3-amino-2-methylbut-2-enoate in the synthesis of pyrazole derivatives, expanding the repertoire of heterocyclic chemistry (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

Flavoring Compounds in Food Microbiology : Grondin et al. (2015) investigated the production of flavoring compounds by yeast species, where Ethyl 3-amino-2-methylbut-2-enoate was identified as one of the volatile organic compounds, indicating its relevance in food science (Grondin, Cheong Sing, Caro, Raherimandimby, Randrianierenana, James, Nueno-Palop, François, & Petit, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-amino-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHWYDQKFSHGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-2-methylbut-2-enoate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)